BenchChemオンラインストアへようこそ!

Duramycin

Molecular Imaging Apoptosis Detection Phosphatidylethanolamine Probe

Procure Duramycin (CAS 1391-36-2), a structurally unique 19-aa tetracyclic lantibiotic with a 1:1 binding stoichiometry to phosphatidylethanolamine (PE) at Kd 4-6 nM. Differentiated from analogs like cinnamycin by exclusive PE-specificity and validated Phase II pulmonary pharmacokinetics (5-day half-life). Essential for non-invasive apoptosis imaging (99mTc-duramycin) and CF research. Avoid substitution; verify ≥90% purity (HPLC).

Molecular Formula C89H125N23O25S3
Molecular Weight 2013.3 g/mol
CAS No. 1391-36-2
Cat. No. B1143429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDuramycin
CAS1391-36-2
Molecular FormulaC89H125N23O25S3
Molecular Weight2013.3 g/mol
Structural Identifiers
SMILESCC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCCN)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8
InChIInChI=1S/C89H125N23O25S3/c1-44(2)67-85(131)107-60-42-138-41-59-80(126)106-61-43-140-46(4)69(87(133)103-56(76(122)108-67)35-49-23-12-7-13-24-49)109-77(123)55(34-48-21-10-6-11-22-48)102-83(129)62-27-18-32-112(62)66(116)39-96-73(119)54(33-47-19-8-5-9-20-47)101-79(125)58(104-81(61)127)37-94-31-17-15-26-53(88(134)135)100-86(132)68(110-78(124)57(36-64(93)114)97-65(115)38-95-84(130)70(111-82(60)128)71(117)89(136)137)45(3)139-40-50(91)72(118)98-51(25-14-16-30-90)74(120)99-52(75(121)105-59)28-29-63(92)113/h5-13,19-24,44-46,50-62,67-71,94,117H,14-18,25-43,90-91H2,1-4H3,(H2,92,113)(H2,93,114)(H,95,130)(H,96,119)(H,97,115)(H,98,118)(H,99,120)(H,100,132)(H,101,125)(H,102,129)(H,103,133)(H,104,127)(H,105,121)(H,106,126)(H,107,131)(H,108,122)(H,109,123)(H,110,124)(H,111,128)(H,134,135)(H,136,137)/t45-,46-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59+,60-,61-,62-,67-,68+,69+,70-,71+/m0/s1
InChIKeySFWLDKQAUHFCBS-AOEYGKNYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Duramycin (CAS 1391-36-2) for Research and Therapeutic Development: A Unique Lantibiotic with Phosphatidylethanolamine-Binding Specificity


Duramycin (Moli1901, Lancovutide), a 19-amino acid tetracyclic lantibiotic derived from Streptomyces cinnamoneus, is a ribosomally synthesized and post-translationally modified peptide (RiPP) [1]. It is characterized by three thioether bridges formed by lanthionine and methyllanthionine residues that confer exceptional structural stability [2]. Duramycin binds phosphatidylethanolamine (PE) at a 1:1 stoichiometry with high affinity (Kd 4-6 nM) and exclusive specificity, making it a valuable molecular probe for PE imaging and a therapeutic candidate for cystic fibrosis and membrane-associated diseases [3].

Why Duramycin Cannot Be Replaced by Generic Lantibiotics or Analogs for PE-Targeted Applications


While the duramycin family includes structurally related analogs such as cinnamycin, duramycin B, and duramycin C, these compounds exhibit critical differences in biological activity, target selectivity, and pharmacokinetic profiles that preclude simple substitution. Duramycin B, for instance, is a potent phospholipase A2 inhibitor (IC50 ~1 μM) but displays only weak antibacterial activity and no activity against common pathogens like S. aureus and E. coli [1]. Cinnamycin binds PE but with a distinct curvature-dependent mechanism that affects its vesicle binding efficiency [2]. Duramycin C fails to generate biologically active material when engineered [3]. Furthermore, duramycin's advancement to Phase II clinical trials for cystic fibrosis, supported by unique pulmonary pharmacokinetics (5-day half-life in brush biopsies), is not shared by its analogs, underscoring its singular therapeutic and research utility [4].

Duramycin (CAS 1391-36-2) Evidence Guide: Quantifiable Differentiation from Analogs and Alternatives


PE Binding Affinity: Duramycin Exhibits Nanomolar Kd (4-6 nM) with 1:1 Stoichiometry, Enabling High-Contrast Molecular Imaging

Duramycin binds phosphatidylethanolamine (PE) at a 1:1 ratio with a dissociation constant (Kd) of 4-6 nM, as measured by isothermal titration calorimetry and competition assays [1]. This affinity is comparable to that of Annexin V for phosphatidylserine (Kd 7 nM) but with exclusive specificity for PE, a phospholipid that becomes externalized during apoptosis and necrosis. In contrast, cinnamycin, the closest structural analog, binds PE with similar affinity but demonstrates curvature-dependent binding that reduces its efficiency on large liposomes [2]. Duramycin's binding is also 9-fold stronger than a D15-modified variant, confirming the structural basis for its high affinity [3]. This nanomolar affinity and exclusive specificity make duramycin superior for PE-targeted imaging applications.

Molecular Imaging Apoptosis Detection Phosphatidylethanolamine Probe

Phospholipase A2 Inhibition: Duramycin and Analogs Share Similar IC50 Values (~1 μM), but Duramycin Offers Broader Therapeutic Potential

Duramycin, duramycin B, duramycin C, and cinnamycin all inhibit phospholipase A2 (PLA2) with IC50 values around 1 μM when using PE-containing substrates, but not phosphatidylcholine [1]. This inhibition is indirect, achieved by sequestering the PE substrate. While duramycin B is a potent PLA2 inhibitor, it exhibits only weak antibacterial activity and lacks efficacy against clinically relevant pathogens such as S. aureus and E. coli [2]. In contrast, duramycin retains antibacterial activity against a panel of Gram-positive bacteria with MIC values ranging from 2 to 43 μM [3]. Furthermore, duramycin has advanced to Phase II clinical trials for cystic fibrosis, demonstrating a therapeutic profile that extends beyond PLA2 inhibition to include stimulation of chloride secretion in airway epithelium [4].

Phospholipase A2 Inhibition Inflammation Lantibiotic Pharmacology

Pulmonary Pharmacokinetics: Duramycin Demonstrates Extended Lung Retention (t1/2 5-91 Days) Unmatched by Other Inhaled Antibiotics

In a Phase I study in healthy male volunteers, a single 7.5 mg nebulized dose of duramycin resulted in a half-life of approximately 5 days in bronchial brush biopsies (epithelial cells) and 25 to 91 days in bronchoalveolar lavage fluid (BALF) cells (mainly alveolar macrophages) [1]. The maximum concentration in BALF (800 ng/mg protein) exceeded that in brush biopsies by approximately 20-fold. Duramycin was undetectable in plasma and did not induce an inflammatory response, as assessed by 14 cytokines in BALF. For comparison, inhaled antibiotics such as tobramycin and aztreonam have pulmonary half-lives on the order of hours, requiring multiple daily doses to maintain therapeutic levels [2]. This prolonged lung retention of duramycin supports less frequent dosing and sustained therapeutic effect, a key differentiator for chronic pulmonary conditions like cystic fibrosis.

Pulmonary Drug Delivery Cystic Fibrosis Pharmacokinetics

Bacterial Selectivity: Duramycin Activity Correlates with PE Content, Offering Narrow-Spectrum Targeting Unlike Broad-Spectrum Lantibiotics

Screening of a diverse panel of bacteria, including Populus-derived isolates, revealed that duramycin sensitivity is restricted to Gram-positive strains and correlates with the presence of phosphatidylethanolamine (PE) in the cell membrane [1]. MIC values for sensitive strains ranged from 2 to 43 μM, whereas resistant strains lacked PE. In contrast, the broad-spectrum lantibiotic nisin targets lipid II and disrupts cell wall synthesis in a wider range of Gram-positive bacteria, including many commensal species [2]. Duramycin's narrow spectrum, dictated by PE dependence, offers the potential to selectively target pathogenic agents while minimizing disruption to the microbiome—a key advantage over less selective antimicrobial peptides.

Antimicrobial Selectivity Microbiome Preservation Gram-Positive Bacteria

Clinical Advancement: Duramycin Reached Phase II Trials for Cystic Fibrosis, a Milestone Unmatched by Cinnamycin or Duramycin B

Duramycin (as Moli1901/Lancovutide) has advanced to Phase II clinical trials for the treatment of cystic fibrosis, with demonstrated safety and sustained beneficial effects on pulmonary function [1]. A randomized, double-blind, placebo-controlled, dose-finding Phase II study was completed to evaluate efficacy and safety [2]. In contrast, the structurally related analogs cinnamycin and duramycin B have not progressed beyond preclinical studies for any indication. Duramycin C, when engineered, failed to generate biologically active material [3]. This clinical advancement, supported by favorable pulmonary pharmacokinetics and a lack of inflammatory response, uniquely positions duramycin among type B lantibiotics as a therapeutic candidate for CF and other membrane-associated diseases.

Cystic Fibrosis Clinical Development Inhaled Therapy

Imaging Probe Performance: 99mTc-Duramycin Achieves >30-Fold Uptake Enhancement in Apoptotic Cells with Favorable In Vivo Kinetics

99mTc-labeled duramycin demonstrates >30-fold higher uptake in apoptotic cells compared to viable controls, as measured in vitro, confirming its utility as a PE-targeted molecular imaging probe [1]. In vivo, the radiotracer clears rapidly from circulation via the renal system with a blood half-life of less than 4 minutes in rats, resulting in low hepatic and gastrointestinal background [2]. Compartment modeling in a rat myocardial ischemia-reperfusion model estimated the number of available PE binding sites at 0.14 nmol/g in ischemic tissue and a target binding rate constant of 2.2 ml/nmol/min/g [3]. In contrast, Annexin V, which targets phosphatidylserine (PS), has a slower clearance profile and higher background due to PS expression in non-apoptotic cells under certain conditions. Duramycin's exclusive PE specificity and rapid clearance provide superior target-to-background ratios for imaging acute cell death.

Molecular Imaging Apoptosis SPECT/PET Tracer

Optimal Research and Industrial Applications for Duramycin (CAS 1391-36-2) Based on Quantifiable Differentiation


Molecular Imaging of Apoptosis and Necrosis: 99mTc-Duramycin as a High-Contrast SPECT Tracer

Leveraging duramycin's nanomolar affinity (Kd 4-6 nM) and exclusive specificity for phosphatidylethanolamine (PE) [1], radiolabeled duramycin (e.g., 99mTc-duramycin) enables sensitive, non-invasive imaging of acute cell death. The tracer achieves >30-fold higher uptake in apoptotic versus viable cells and exhibits rapid blood clearance (t1/2 <4 min) with low hepatic background [2]. This application is particularly valuable in preclinical cardiology (myocardial infarction detection), oncology (treatment response monitoring), and drug safety assessment (chemotherapy-induced organ damage) [3].

Cystic Fibrosis Therapeutic Development: Duramycin for Restoring Airway Hydration and Mucociliary Clearance

Duramycin's advancement to Phase II clinical trials for cystic fibrosis [4] is underpinned by its unique pulmonary pharmacokinetics: a half-life of ~5 days in bronchial epithelial cells and 25-91 days in alveolar macrophages after a single inhaled dose [5]. This extended lung retention, combined with its ability to stimulate chloride secretion in airway epithelium and lack of pulmonary inflammation, supports less frequent dosing and sustained therapeutic effect in chronic pulmonary diseases [6]. Researchers developing inhaled CF therapies can leverage duramycin as a validated, long-acting agent with established human safety data.

Selective Antimicrobial Research: Targeting PE-Containing Gram-Positive Pathogens with Minimal Microbiome Disruption

Duramycin's antibacterial activity is restricted to Gram-positive bacteria that possess phosphatidylethanolamine (PE) in their cell membranes, with MIC values ranging from 2 to 43 μM [7]. This narrow, PE-dependent spectrum contrasts with broad-spectrum lantibiotics like nisin and offers a tool for studying PE-dependent bacterial physiology and for developing targeted antimicrobial strategies that minimize collateral damage to the commensal microbiome [8]. Researchers investigating microbiome-friendly antimicrobials can utilize duramycin to selectively eliminate PE-containing pathogens while preserving beneficial flora.

Phospholipase A2 Inhibition Studies: A Validated Indirect Inhibitor with Substrate Specificity

Duramycin inhibits phospholipase A2 (PLA2) with an IC50 of ~1 μM, but only when phosphatidylethanolamine (PE) is present as the substrate; no inhibition occurs with phosphatidylcholine [9]. This indirect, substrate-sequestering mechanism distinguishes it from direct PLA2 inhibitors and provides a tool for probing the role of PE in PLA2-mediated signaling and inflammation. Unlike duramycin B, which shares similar PLA2 inhibitory potency but lacks meaningful antibacterial activity, duramycin offers the added benefit of antibacterial action, making it a more versatile compound for studying the intersection of lipid signaling and host defense [10].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Duramycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.